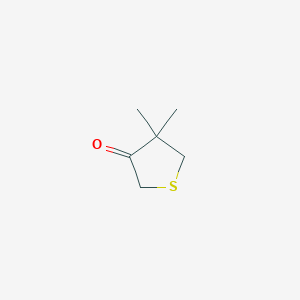
(1-hydroxypropan-2-yl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-hydroxypropan-2-yl)phosphonic acid, also known as hydroxypropylphosphonic acid (HPPA) or 1-hydroxy-2-propylphosphonic acid, is an organic acid that has become increasingly popular in recent years due to its wide range of applications in synthetic chemistry and biochemistry. HPPA is a versatile molecule that can be used as a reagent for various chemical transformations, as a catalyst for biochemical reactions, and as an additive in various industrial processes. HPPA has also been used in the development of new drugs, as well as in the synthesis of various biomolecules. In
作用机制
HPPA is a versatile molecule that can be used to modify proteins, enzymes, and other biomolecules in order to study their structure and function. HPPA is able to interact with the active sites of proteins and enzymes, which can alter their function and activity. HPPA can also be used to modify the structure of proteins, which can affect their stability and activity. HPPA can also be used to modify the structure of other biomolecules, such as DNA and RNA, which can affect their function and activity.
Biochemical and Physiological Effects
HPPA has been used in the study of biochemical and physiological processes, as it can be used to modify proteins, enzymes, and other biomolecules to study their structure and function. HPPA has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the stimulation of cell growth, and the modulation of gene expression. HPPA has also been shown to have anti-inflammatory and anti-cancer effects, as well as the ability to modulate the immune system.
实验室实验的优点和局限性
HPPA has a number of advantages for use in laboratory experiments, including its low cost, its stability, and its versatility. HPPA is also relatively easy to synthesize, and it can be used in a variety of different experiments. However, HPPA also has some limitations for use in laboratory experiments, such as its instability in acidic conditions and its potential to interfere with other biochemical processes.
未来方向
HPPA is a versatile molecule with a wide range of applications in synthetic chemistry and biochemistry. As such, there are a number of potential future directions for research and development. For example, HPPA could be used to develop new drugs and to improve existing drugs, to modify proteins and enzymes to study their structure and function, to modify DNA and RNA to study gene expression, and to develop new biomolecules. In addition, HPPA could be used to develop new industrial processes, such as the production of polymers and the synthesis of new materials.
合成方法
HPPA can be synthesized by several different methods, including the hydrolysis of phosphonates, the reaction of phosphonic acid with alkoxides, and the reaction of phosphonates with alcohols. The most common method for HPPA synthesis is the reaction of phosphonic acid with an alkoxide in the presence of a base catalyst. This reaction produces a phosphonate intermediate, which is then hydrolyzed to HPPA. The reaction is typically carried out in an aqueous medium, and the desired product can be isolated by precipitation or distillation.
科学研究应用
HPPA has a wide range of applications in scientific research, including the synthesis of biomolecules, the development of new drugs, and the study of biochemical and physiological processes. HPPA has been used in the synthesis of various biomolecules, such as peptides, polysaccharides, and lipids. HPPA has also been used in the development of new drugs, as it can be used to modify existing drugs to increase their efficacy and reduce their side effects. HPPA has also been used in the study of biochemical and physiological processes, as it can be used to modify proteins, enzymes, and other biomolecules to study their structure and function.
属性
| { "Design of the Synthesis Pathway": "The synthesis of (1-hydroxypropan-2-yl)phosphonic acid can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-propanol", "phosphorus trichloride", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Phosphorus trichloride is added dropwise to 2-propanol under stirring at room temperature to form (2-chloropropoxy)propane.", "Step 2: Sodium hydroxide is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.", "Step 3: The reaction mixture is heated to reflux for several hours to form (1-hydroxypropan-2-yl)phosphonic acid.", "Step 4: The reaction mixture is cooled and the product is isolated by filtration and washed with water." ] } | |
CAS 编号 |
23025-15-2 |
产品名称 |
(1-hydroxypropan-2-yl)phosphonic acid |
分子式 |
C3H9O4P |
分子量 |
140.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




